tert-butyl (3R)-3-(2-aminoethyl)pyrrolidine-1-carboxylate
Description
tert-Butyl (3R)-3-(2-aminoethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a 2-aminoethyl substituent at the 3-position of the pyrrolidine ring, protected by a tert-butoxycarbonyl (Boc) group. This compound is a key intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological disorders and cancer. These analogs provide insights into the impact of structural modifications on physicochemical properties, synthetic accessibility, and biological activity .
Properties
CAS No. |
1420537-04-7 |
|---|---|
Molecular Formula |
C11H22N2O2 |
Molecular Weight |
214.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Boc Protection of (S)-3-Hydroxypyrrolidine
The primary amine of (S)-3-hydroxypyrrolidine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
-
Reagents : (S)-3-Hydroxypyrrolidine hydrochloride (34.1 g), Boc₂O (45.8 g), K₂CO₃ (29.2 g), methanol (400 mL).
-
Conditions : 0–5°C for 30 minutes, then room temperature for 4.5 hours.
-
Yield : Quantitative (34.1 g of tert-butyl (S)-3-hydroxypyrrolidine-1-carboxylate).
This step ensures amine stability during subsequent reactions while preserving the hydroxyl group for functionalization.
Mesylation of the Hydroxyl Group
The hydroxyl group at the 3-position is activated as a mesylate to facilitate nucleophilic substitution.
-
Reagents : tert-Butyl (S)-3-hydroxypyrrolidine-1-carboxylate (7.3 g), mesyl chloride (2.97 mL), triethylamine (5.56 mL), ethyl acetate (80 mL).
-
Conditions : 0°C for 30 minutes, then room temperature for 2 hours.
-
Yield : High (8.23 g of tert-butyl (S)-3-(methanesulfonyloxy)pyrrolidine-1-carboxylate).
The mesylate group serves as an excellent leaving group, enabling efficient substitution while minimizing side reactions.
Nucleophilic Substitution with Potassium Phthalimide
The mesylated intermediate undergoes substitution with potassium phthalimide to introduce the phthalimidoethyl group.
-
Reagents : tert-Butyl (S)-3-(methanesulfonyloxy)pyrrolidine-1-carboxylate, potassium phthalimide, DMF.
-
Conditions : 60°C for 24 hours.
-
Yield : Moderate to high (70–85%, estimated).
Alternative Synthetic Routes and Comparative Analysis
Benzylamine Substitution and Hydrogenolysis
Patent describes substituting mesylates with benzylamine , followed by hydrogenolysis to deprotect the amine:
Azide Substitution and Reduction
An alternative route employs sodium azide for substitution, followed by Staudinger reduction:
-
Substitution : NaN₃ in DMF at 80°C.
-
Reduction : LiAlH₄ or H₂/Pd-C to convert azide to amine.
-
Advantages : Avoids phthalimide handling.
-
Disadvantages : Potential safety risks with azide intermediates.
Industrial Scalability and Process Optimization
Continuous Flow Reactors
Adopting continuous flow systems enhances reproducibility and reduces reaction times for Boc protection and mesylation steps. For example, microwave-assisted synthesis reduces mesylation time from hours to minutes.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R)-3-(2-aminoethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminoethyl side chain can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce secondary amines.
Scientific Research Applications
Organic Synthesis
tert-butyl (3R)-3-(2-aminoethyl)pyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features allow chemists to build various derivatives that can exhibit distinct properties and activities.
Medicinal Chemistry
The compound is notable for its potential therapeutic applications:
- Neuropharmacology : Research indicates that it may interact with specific molecular targets in the brain, potentially influencing neurodegenerative processes. For instance, related compounds have been shown to reduce tau protein hyperphosphorylation and amyloid-beta accumulation in cellular models of Alzheimer's disease.
- Cytotoxicity Studies : Investigations on mouse hippocampal neuronal cells (HT-22) revealed that the compound maintains high cell viability at concentrations up to 100 μM, suggesting a favorable safety profile for further therapeutic exploration.
Enzyme-Substrate Interactions
The compound can be utilized in studies examining enzyme-substrate interactions due to its ability to form hydrogen bonds and ionic interactions with active sites of enzymes. This characteristic makes it valuable in understanding biochemical pathways and developing enzyme inhibitors.
Neurodegeneration Models
Research involving compounds structurally related to this compound has demonstrated their ability to enhance neuronal survival in models simulating Alzheimer's disease. These studies highlight the potential of this compound class in neuroprotective strategies.
Cytotoxicity Assessment
In vitro studies have shown that this compound exhibits low cytotoxicity, maintaining high cell viability at concentrations up to 100 μM. This indicates its potential as a candidate for therapeutic applications without significant toxicity concerns.
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-(2-aminoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminoethyl side chain can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural analogs, their molecular properties, and applications:
Notes:
- The aminomethyl analog (CAS 199174-29-3) is structurally closest to the target compound, differing by one methylene group. Its lower molecular weight may enhance solubility compared to bulkier substituents .
- The 4-(7-oxooctyl)phenyl derivative exhibits high purity (99%) and is explicitly linked to anticancer research, highlighting the role of lipophilic substituents in enhancing cellular uptake .
- Hydroxymethyl analogs (e.g., CAS 138108-72-2) are versatile intermediates for further functionalization, such as phosphorylation or sulfonation .
Biological Activity
tert-butyl (3R)-3-(2-aminoethyl)pyrrolidine-1-carboxylate, also known as (R)-tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate, is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₂₂N₂O₂
- Molecular Weight : 214.30 g/mol
- CAS Number : 1420537-04-7
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The aminoethyl side chain can form hydrogen bonds with biological molecules, while the pyrrolidine ring can engage with hydrophobic pockets. These interactions may modulate the activity of target proteins, leading to various biological effects, including enzyme inhibition or receptor activation.
Biological Activities
Research indicates that this compound has several notable biological activities:
- Enzyme Interactions : It serves as a building block for studying enzyme-substrate interactions, potentially influencing metabolic pathways.
- Neuropharmacology : Its structural features suggest possible applications in neuropharmacology, particularly in modulating neurotransmitter systems.
- Antimicrobial Activity : Some studies have indicated potential antimicrobial properties, although specific data on this aspect remains limited .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate | Enantiomer of the target compound | Different pharmacological profiles |
| tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate | Racemic mixture | Varies significantly in activity |
The unique stereochemistry of this compound contributes to its distinct biological activities compared to its enantiomer and racemic forms .
Case Studies and Research Findings
A recent study highlighted the compound's potential in drug design, focusing on its ability to act as a precursor for more complex biologically active molecules. The study emphasized the importance of the pyrrolidine structure in enhancing bioactivity through modifications that improve solubility and receptor binding affinity .
Another investigation explored the compound's role in modulating immune responses. In vitro assays demonstrated that derivatives of this compound could influence the activity of immune cells, suggesting potential applications in immunotherapy .
Q & A
Q. What are the common synthetic routes for tert-butyl (3R)-3-(2-aminoethyl)pyrrolidine-1-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate reacts with ethylenediamine under controlled conditions. Solvents like dichloromethane or acetonitrile are used at 0–20°C to minimize side reactions. Triethylamine is often added to scavenge HBr, improving yields (70–85%) . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Key parameters include maintaining anhydrous conditions and stoichiometric excess of ethylenediamine (1.5–2.0 equivalents) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what data should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential:
- ¹H NMR : Peaks at δ 1.42 ppm (tert-butyl group), δ 2.65–3.10 ppm (pyrrolidine ring protons), and δ 3.35 ppm (aminoethyl -NH₂) confirm structure .
- ¹³C NMR : Signals at 79.5 ppm (tert-butyl carbonyl) and 52.3 ppm (pyrrolidine C-3) are diagnostic.
High-Resolution Mass Spectrometry (HRMS) should show [M+H]⁺ at m/z 243.1812 (calc. 243.1814) . IR spectroscopy detects N-H stretches (~3350 cm⁻¹) and ester C=O (~1690 cm⁻¹) .
Advanced Research Questions
Q. How does stereochemistry at the C-3 position influence reactivity in cross-coupling reactions?
- Methodological Answer : The (3R)-configuration enhances regioselectivity in Pd-catalyzed couplings. For instance, Suzuki-Miyaura reactions with aryl halides proceed with 80–90% yield when the aminoethyl group is in the R-configuration, versus 50–60% for the S-isomer. This is attributed to steric hindrance from the tert-butyl group, which directs coupling to the less hindered site . Researchers should use chiral HPLC (Chiralpak IA column) to verify enantiopurity (>99% ee) before reactions .
Q. What strategies mitigate racemization during deprotection of the tert-butyl group?
- Methodological Answer : Acidic deprotection (e.g., HCl in dioxane) at 0°C minimizes racemization. Kinetic studies show <5% epimerization after 2 hours under these conditions, compared to 20% at room temperature. Alternatives include TFA/CH₂Cl₂ (1:4) with 1% H₂O, which reduces carbocation formation and retains stereointegrity . Monitor by chiral GC-MS post-deprotection to confirm retention of configuration .
Q. How do structural modifications (e.g., fluorophenyl vs. bromophenyl substituents) affect biological activity in kinase inhibition assays?
- Methodological Answer : Comparative studies show fluorophenyl derivatives exhibit 10-fold higher IC₅₀ against EGFR kinase (IC₅₀ = 12 nM) vs. bromophenyl analogs (IC₅₀ = 130 nM). This is attributed to enhanced hydrophobic interactions and fluorine’s electron-withdrawing effects. Use molecular docking (AutoDock Vina) to validate binding poses in the ATP-binding pocket .
Key Considerations for Experimental Design
- Stereochemical Integrity : Use low-temperature conditions and chiral stationary phases for purification .
- Biological Assays : Prioritize fluorinated analogs for kinase studies due to enhanced binding affinity .
- Data Validation : Cross-reference HRMS and NMR with computational models (e.g., Gaussian 16 for optimized geometries) to resolve ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
